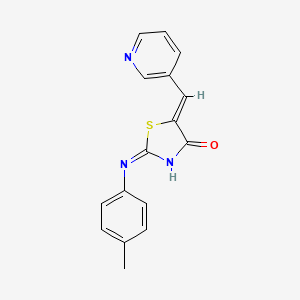

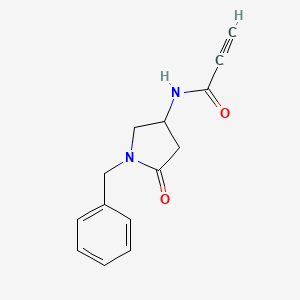

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide” is a complex organic molecule that contains a triazole ring and a cyanoacetamide group . Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . As for the triazole ring, it can be synthesized through a 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the triazole ring and the cyanoacetamide group. The triazole ring contains two carbon and three nitrogen atoms . The cyanoacetamide group contains a cyano function and a carbonyl group .Chemical Reactions Analysis

Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . Cyanoacetamides can take part in a variety of condensation and substitution reactions .科学的研究の応用

Synthesis and Structural Analysis

Compounds with cyano and benzamide groups are often studied for their synthetic utility and structural properties. For example, a study demonstrated the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions, highlighting the versatility of such compounds in sensing technologies (Younes et al., 2020).

Chemical Sensing

Cyano and benzamide derivatives have been utilized in the development of chemical sensors. Chromogenic oxazines, for example, have been designed for the colorimetric detection of cyanide, showcasing the potential of these compounds in environmental monitoring and safety applications (Tomasulo et al., 2006).

Catalysis and Organic Reactions

Research has also explored the use of triazole-based organosulfur/-selenium ligands in catalysis, demonstrating their effectiveness in alcohol oxidation and transfer hydrogenation reactions. This underscores the role of cyano and benzamide derivatives in facilitating diverse chemical transformations (Saleem et al., 2013).

Material Science and Photovoltaics

In material science, cyano compounds have been co-sensitized with cyanine dyes to improve the photoelectric conversion efficiency of dye-sensitized solar cells, indicating their potential in renewable energy technologies (Wu et al., 2009).

作用機序

Indole Derivatives

Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . Indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new therapeutically useful derivatives .

1,2,3-Triazoles

1,2,3-Triazoles are another class of compounds that the given compound belongs to. They are known to possess various biological activities and are often synthesized using a copper-catalyzed azide-alkyne cycloaddition reaction .

将来の方向性

特性

IUPAC Name |

3-cyano-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11(2)14(10-20-17-6-7-18-20)19-15(21)13-5-3-4-12(8-13)9-16/h3-8,11,14H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKWTKRVBGLKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)

![5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2592674.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)

![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)

![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2592686.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)